5-Bromo-2-methyl-1H-benzo[d]imidazole 5-Bromo-2-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1964-77-8
VCID: VC21246868
InChI: InChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
SMILES: CC1=NC2=C(N1)C=C(C=C2)Br
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

5-Bromo-2-methyl-1H-benzo[d]imidazole

CAS No.: 1964-77-8

Cat. No.: VC21246868

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-1H-benzo[d]imidazole - 1964-77-8

Specification

CAS No. 1964-77-8
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 6-bromo-2-methyl-1H-benzimidazole
Standard InChI InChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Standard InChI Key FHDFUQGJYYGLHJ-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)C=C(C=C2)Br
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)Br

Introduction

Chemical Structure and Identification

5-Bromo-2-methyl-1H-benzo[d]imidazole features a benzimidazole core structure with a bromine substituent at the 5-position and a methyl group at the 2-position. The compound is also known by its synonym 6-bromo-2-methyl-1H-benzimidazole, which represents an alternative numbering system for the same structure . This heterocyclic compound contains a fused benzene and imidazole ring system, which contributes to its aromaticity and stability.

Identification Parameters

The compound can be identified through various chemical identifiers and parameters as outlined in the table below:

ParameterValue
CAS Number1964-77-8
Molecular FormulaC₈H₇BrN₂
Molecular Weight211.059 g/mol
Exact Mass209.979248
IUPAC Name5-Bromo-2-methyl-1H-benzo[d]imidazole
Synonym6-bromo-2-methyl-1H-benzimidazole

Structural Characteristics

The structural features of 5-Bromo-2-methyl-1H-benzo[d]imidazole include a planar benzimidazole core with a bromine atom extending from the benzene ring. The methyl substituent at the 2-position affects the electronic distribution across the molecule, influencing its reactivity and binding properties. The presence of the N-H group in the imidazole ring enables hydrogen bonding interactions, which can be significant for its pharmaceutical and chemical applications.

Physical Properties

5-Bromo-2-methyl-1H-benzo[d]imidazole exhibits distinctive physical properties that influence its behavior in various chemical environments and applications. Understanding these properties is crucial for researchers and chemists working with this compound.

Basic Physical Characteristics

The physical properties of 5-Bromo-2-methyl-1H-benzo[d]imidazole are summarized in the following table:

PropertyValue
Physical StateSolid (at standard conditions)
Density1.7±0.1 g/cm³
Boiling Point397.3±15.0 °C at 760 mmHg
Flash Point194.1±20.4 °C
Vapor Pressure0.0±0.9 mmHg at 25°C
Index of Refraction1.697
LogP2.49
Polar Surface Area (PSA)28.68000

Solubility and Stability

The compound features a relatively high LogP value of 2.49, indicating moderate lipophilicity . This property suggests that 5-Bromo-2-methyl-1H-benzo[d]imidazole has better solubility in organic solvents compared to water. The moderate polar surface area (PSA) of 28.68 suggests that the compound has limited hydrogen bonding capability, which affects its solubility profile and potential for crossing biological membranes. These properties have significant implications for its use in pharmaceutical research and chemical synthesis.

Synthetic Methods

The synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole can be approached through several strategies, drawing parallels with the synthesis of structurally similar benzimidazole derivatives.

Common Synthetic Routes

While specific synthesis information for 5-Bromo-2-methyl-1H-benzo[d]imidazole is limited in the search results, the synthesis approach for similar compounds provides valuable insights. For instance, 5-Bromo-1H-benzimidazole is synthesized from 4-Bromo-1,2-benzenediamine and trimethyl orthoformate . A similar approach could be adapted for 5-Bromo-2-methyl-1H-benzo[d]imidazole by using appropriate methylating reagents.

Alternative Synthetic Approaches

An alternative synthetic approach might involve the bromination of 2-methyl-1H-benzimidazole at the 5-position using appropriate brominating agents under controlled conditions. This regioselective bromination would require careful optimization of reaction conditions to ensure the desired substitution pattern. The development of efficient and selective synthesis methods for 5-Bromo-2-methyl-1H-benzo[d]imidazole remains an active area of research in organic chemistry.

Applications in Research and Industry

5-Bromo-2-methyl-1H-benzo[d]imidazole has potential applications across various scientific domains due to its unique structural features and reactivity profile.

Pharmaceutical Research

Benzimidazole derivatives, including brominated variants, have shown promising biological activities. The benzimidazole scaffold is present in numerous pharmaceutically active compounds, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of the bromine substituent in 5-Bromo-2-methyl-1H-benzo[d]imidazole provides a site for further functionalization, making it a versatile intermediate in medicinal chemistry.

Chemical Synthesis

The compound serves as an important building block in synthetic organic chemistry. The bromine substituent acts as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of more complex molecular architectures. Additionally, the methyl group at the 2-position can undergo further functionalization through oxidation or radical chemistry.

Material Science

Benzimidazole derivatives have applications in material science, particularly in the development of coordination polymers, metal-organic frameworks, and optical materials. The bromine substituent in 5-Bromo-2-methyl-1H-benzo[d]imidazole provides opportunities for modulating the electronic and photophysical properties of these materials.

Comparative Analysis with Related Compounds

To better understand the properties and reactivity of 5-Bromo-2-methyl-1H-benzo[d]imidazole, it is valuable to compare it with structurally related compounds.

Comparison with Isomeric Compounds

Several isomeric compounds of 5-Bromo-2-methyl-1H-benzo[d]imidazole exist, including 5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 53484-15-4) and 5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS: 952511-48-7). These compounds differ in the position of the methyl substituent, which affects their physical properties, reactivity, and potential biological activities. For instance, N-methylation (as in 5-Bromo-1-methyl-1H-benzo[d]imidazole) eliminates the N-H hydrogen bonding capability, potentially altering the compound's solubility and binding properties.

Comparison with Other Benzimidazole Derivatives

5-Bromo-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 99513-17-4) represents a close structural analog with an additional methyl group at the N-1 position . This additional substituent affects the electronic distribution and steric environment around the benzimidazole core, potentially leading to differences in chemical reactivity and biological properties compared to 5-Bromo-2-methyl-1H-benzo[d]imidazole.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator